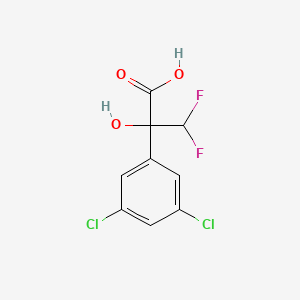
2-(3,5-Dichlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-Dichlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid is an organic compound characterized by the presence of dichlorophenyl and difluorohydroxypropanoic acid groups
准备方法
The synthesis of 2-(3,5-Dichlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid typically involves the reaction of 3,5-dichlorophenyl derivatives with difluorinated reagents under controlled conditions. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
化学反应分析
2-(3,5-Dichlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reagents and conditions used.
科学研究应用
2-(3,5-Dichlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-(3,5-Dichlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects .
相似化合物的比较
2-(3,5-Dichlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid can be compared with other similar compounds such as:
3,5-Dichlorophenylacetic acid: This compound also contains a dichlorophenyl group but differs in its acetic acid moiety.
3,5-Dichlorophenylpropionic acid: Similar to the above compound, it has a propionic acid group instead of a difluorohydroxypropanoic acid group.
3,5-Dichlorophenylboronic acid: This compound contains a boronic acid group, making it useful in Suzuki–Miyaura coupling reactions. The uniqueness of this compound lies in its difluorohydroxypropanoic acid moiety, which imparts distinct chemical and biological properties.
属性
分子式 |
C9H6Cl2F2O3 |
|---|---|
分子量 |
271.04 g/mol |
IUPAC 名称 |
2-(3,5-dichlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H6Cl2F2O3/c10-5-1-4(2-6(11)3-5)9(16,7(12)13)8(14)15/h1-3,7,16H,(H,14,15) |
InChI 键 |
JBONKNDUTGGOIC-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1Cl)Cl)C(C(F)F)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl]-bis(2-methylphenyl)phosphane;cyclopentane;iron](/img/structure/B12443200.png)
![2-[(3,4-Difluorophenyl)methanesulfonyl]acetic acid](/img/structure/B12443202.png)
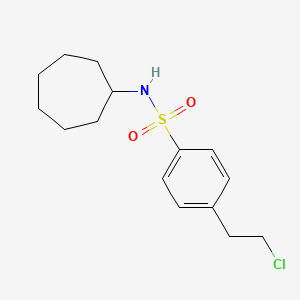
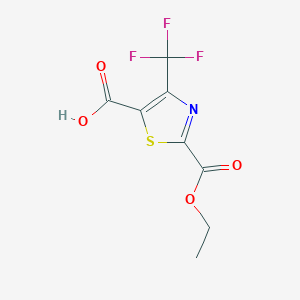
![2-Amino-7-methyl-5-oxo-4-phenethyl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B12443222.png)
![Tert-butyl 2-({[(2-bromophenyl)methyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B12443223.png)
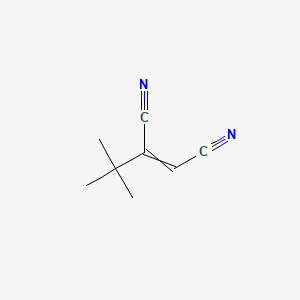
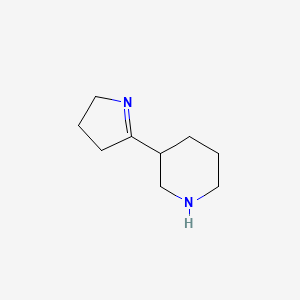
![2-phenyl-1-[(1S,2S,6R,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine](/img/structure/B12443288.png)
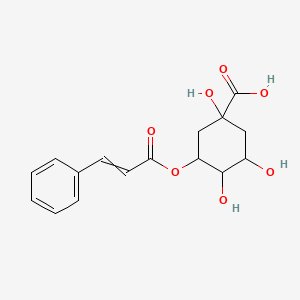
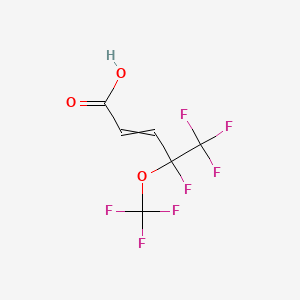
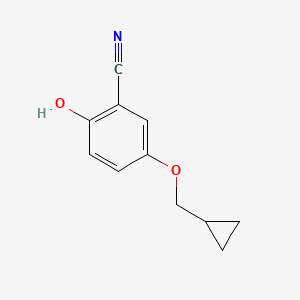
![N,N'-bis[3-(diethylamino)propyl]ethanediamide](/img/structure/B12443298.png)
![(3S,9S,11R,18S,20R,21R,24S,25S,26S)-18-amino-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone;hydrochloride](/img/structure/B12443305.png)
